molecular formula C11H16ClNO2 B1286916 Methyl 3-(benzylamino)propanoate hydrochloride CAS No. 25027-59-2

Methyl 3-(benzylamino)propanoate hydrochloride

Cat. No.: B1286916
CAS No.: 25027-59-2
M. Wt: 229.7 g/mol
InChI Key: RFNXPMHSULDJTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(benzylamino)propanoate hydrochloride typically involves the reaction of benzylamine with methyl acrylate. The reaction is carried out under controlled temperature conditions, usually between 9°C and 12°C, and the addition of methyl acrylate is done gradually over a period of 3 to 5 hours . After the reaction is complete, the product is purified through distillation to obtain Methyl 3-(benzylamino)propanoate . The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Chemical Reactions Analysis

Methyl 3-(benzylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(benzylamino)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(benzylamino)propanoate hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNXPMHSULDJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589640
Record name Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25027-59-2
Record name NSC158380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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